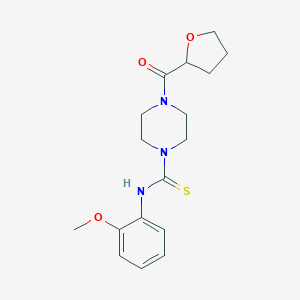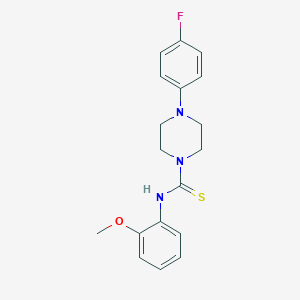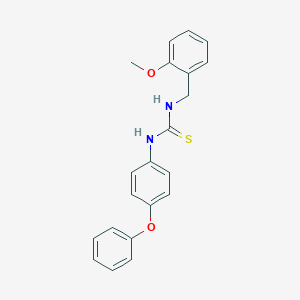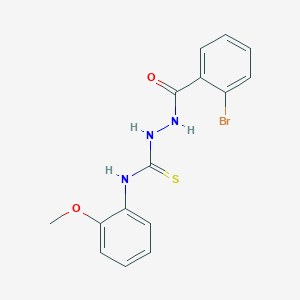
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinyl ketones. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BRL-15572 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well documented.
Wirkmechanismus
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in the modulation of dopamine release in the brain, and its dysregulation has been implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone binds to the dopamine D3 receptor with high affinity and blocks its activation by dopamine, thereby reducing the release of dopamine in the brain. This results in a decrease in the symptoms associated with neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is implicated in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the release of dopamine in the brain. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has also been shown to have potential therapeutic applications in drug addiction, as it reduces the reinforcing effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for studying the role of the dopamine D3 receptor in various neurological disorders. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively easy to synthesize, and its purity can be achieved through various purification techniques. However, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone is also relatively expensive, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. One potential direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective antagonists of the dopamine D3 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term effects of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone on the brain and its potential side effects.
Synthesemethoden
The synthesis of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzaldehyde with piperidine to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with methyl chloroformate to form the final product, (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been shown to have potential therapeutic applications in these disorders, and its efficacy has been demonstrated in various animal models.
Eigenschaften
Produktname |
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone |
|---|---|
Molekularformel |
C14H18BrNO2 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
(5-bromo-2-ethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13-7-6-11(15)10-12(13)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
RMWWTAINAGOALC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)


![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
